Disodium phenyl phosphate

Übersicht

Beschreibung

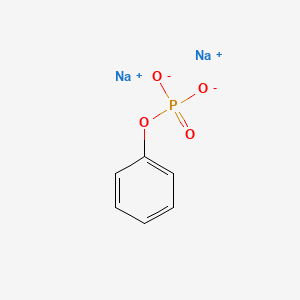

Disodium phenyl phosphate is an inorganic compound with the molecular formula C₆H₅Na₂O₄P. It is a white, water-soluble solid that is commonly used in various scientific and industrial applications. The compound is known for its role as a substrate in enzymatic reactions, particularly those involving phosphatases.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Disodium phenyl phosphate can be synthesized through the reaction of phenol with phosphorus oxychloride, followed by neutralization with sodium hydroxide. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{OH} + \text{POCl}_3 \rightarrow \text{C}_6\text{H}_5\text{PO}_3\text{H}_2 ] [ \text{C}_6\text{H}_5\text{PO}_3\text{H}_2 + 2\text{NaOH} \rightarrow \text{C}_6\text{H}_5\text{PO}_4\text{Na}_2 + 2\text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process involves the use of large reactors and precise temperature and pH control.

Analyse Chemischer Reaktionen

Types of Reactions: Disodium phenyl phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Hydrolysis: In the presence of water and an enzyme such as alkaline phosphatase, this compound is hydrolyzed to phenol and phosphate ions.

Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of phenyl phosphate.

Substitution: The compound can undergo nucleophilic substitution reactions where the phenyl group is replaced by other nucleophiles.

Major Products Formed:

Hydrolysis: Phenol and phosphate ions.

Oxidation: Phenyl phosphate.

Substitution: Various substituted phenyl phosphates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Phosphatase Activity Studies

DPP is primarily utilized as a substrate for studying phosphatases, enzymes that remove phosphate groups from molecules. Its hydrolysis can indicate the presence and activity of these enzymes, which is crucial for understanding various biochemical pathways.

- Case Study : In a study examining milk pasteurization, the hydrolysis of DPP was used to assess whether milk had been adequately pasteurized or contaminated with raw milk post-pasteurization. The liberation of phenol from DPP was measured and correlated with the activity of milk phosphatases, providing a reliable method for quality control in dairy processing .

Food Quality Assessment

DPP serves as a tool in food biochemistry for detecting enzymatic activity related to food safety and quality.

- Application : It is employed in tests to detect alkaline phosphatase activity in milk products, which is an indicator of pasteurization effectiveness. The hydrolysis of DPP liberates phenol, which can then react with other reagents to produce measurable color changes, facilitating easy detection .

Fragment-Based Drug Discovery

In pharmaceutical research, DPP has been used as a molecular fragment in fragment-based drug discovery approaches. This method involves identifying small chemical fragments that bind to biological targets, aiding in the development of new therapeutic agents.

- Example : DPP was utilized as a fragment for drug discovery targeting Src SH2 domains, which are implicated in various cancers .

Comparison of Applications

Wirkmechanismus

The mechanism of action of disodium phenyl phosphate involves its hydrolysis by phosphatases. The enzyme binds to the phosphate group of the compound, facilitating the cleavage of the phosphate ester bond. This reaction releases phenol and phosphate ions. The molecular targets are the active sites of phosphatases, and the pathways involved include the catalytic cycle of these enzymes.

Vergleich Mit ähnlichen Verbindungen

Disodium phosphate: An inorganic compound with similar phosphate functionality but lacks the phenyl group.

Phenyl phosphate: Similar to disodium phenyl phosphate but without the sodium ions.

Tetrasodium pyrophosphate: Contains multiple phosphate groups and is used in different industrial applications.

Uniqueness: this compound is unique due to its phenyl group, which makes it a valuable substrate for studying specific enzymatic reactions. Its solubility in water and ability to participate in various chemical reactions also distinguish it from other phosphate compounds.

Biologische Aktivität

Disodium phenyl phosphate (DPP) is a chemical compound with significant applications in various fields, particularly in enzymatic assays and food processing. This article delves into the biological activity of DPP, exploring its enzymatic interactions, stability, and practical applications based on diverse research findings.

This compound is a dibasic salt of phenyl phosphate, often used as a substrate in phosphatase assays. Its chemical structure allows it to participate in hydrolysis reactions catalyzed by alkaline phosphatase (ALP), which liberates phenol. The stability of DPP is crucial for its effectiveness in laboratory settings.

Stability Findings

Research indicates that DPP can undergo hydrolysis when stored improperly. A study demonstrated that unheated samples of DPP showed signs of hydrolysis after just two weeks, while heat-treated samples remained stable for up to a year . This stability is essential for accurate enzyme activity measurements and highlights the need for proper storage conditions.

| Sample Condition | Free Phenol Detected | Storage Duration |

|---|---|---|

| Unheated | Yes | 2 weeks |

| Heat-treated | No | 1 year |

Enzymatic Activity

DPP is primarily utilized as a substrate in enzymatic assays to measure phosphatase activity. The hydrolysis of DPP by phosphatases releases phenol, which can be quantified using colorimetric methods. This reaction forms the basis of several assays used in food safety and quality control.

Case Studies on Enzymatic Activity

- Phosphatase Assays : In a study assessing phosphatase activity in dairy products, DPP was employed to determine whether milk had been pasteurized. The presence of phenol indicated the activity of residual phosphatase, thus confirming the effectiveness of pasteurization .

- Enzyme Purification : Another investigation focused on purifying acid phosphatase from human seminal fluid using DPP as a substrate. The study reported an increase in enzyme activity correlated with varying concentrations of DPP, demonstrating its utility in enzyme characterization .

Applications in Food Processing

DPP's role extends beyond laboratory assays into food processing, where it aids in quality control and safety assessments. Its ability to react with enzymes makes it valuable for detecting enzymatic activities that could affect food quality.

Research Insights

- Detection of Alkaline Phosphatase : A recent study highlighted the use of DPP for detecting alkaline phosphatase activity in milk products. The results indicated that DPP could serve as an effective tool for ensuring product safety by monitoring enzyme levels that signal improper pasteurization .

- Impact on Food Quality : DPP has been shown to influence protein cross-linking during food processing, which can affect texture and flavor profiles. This property is being explored to enhance the sensory attributes of processed foods .

Eigenschaften

CAS-Nummer |

3279-54-7 |

|---|---|

Molekularformel |

C6H7NaO4P |

Molekulargewicht |

197.08 g/mol |

IUPAC-Name |

disodium;phenyl phosphate |

InChI |

InChI=1S/C6H7O4P.Na/c7-11(8,9)10-6-4-2-1-3-5-6;/h1-5H,(H2,7,8,9); |

InChI-Schlüssel |

YXDQIUYZDWYOQN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OP(=O)([O-])[O-].[Na+].[Na+] |

Kanonische SMILES |

C1=CC=C(C=C1)OP(=O)(O)O.[Na] |

Key on ui other cas no. |

3279-54-7 |

Verwandte CAS-Nummern |

701-64-4 (Parent) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of disodium phenyl phosphate in biochemical research?

A1: this compound (DPP) is widely employed as a substrate for alkaline phosphatase (ALP) in various biochemical assays [, , , , , , , , , ].

Q2: How does this compound interact with alkaline phosphatase?

A2: ALP catalyzes the hydrolysis of the phosphate ester bond in DPP, yielding phenol and inorganic phosphate as products [, , , , ].

Q3: What analytical techniques are used to detect the products of this compound hydrolysis by alkaline phosphatase?

A3: Several methods are used to detect DPP hydrolysis products. Phenol, the primary product, can be quantified using colorimetric assays, often employing reagents like 4-aminoantipyrine and potassium ferricyanide [], or N,2,6-trichloro-p-quinoneimine (CQC) []. Electrochemical detection coupled with capillary electrophoresis is another sensitive method for phenol quantification [, ]. For inorganic phosphate detection, the molybdate method with aminonaphtholsulphonic acid [] or the molybdate-stannous chloride method [] can be used.

Q4: Can the pH of the solution impact the hydrolysis of this compound by alkaline phosphatase?

A4: Yes, the pH of the solution significantly influences the rate of DPP hydrolysis by ALP. Studies have shown that the pH optimum for this reaction increases with increasing DPP concentrations []. For instance, one study identified an optimum pH of 10.32 for the reaction under specific substrate concentration and temperature conditions [].

Q5: Does this compound degrade during storage?

A5: this compound can undergo degradation over time, particularly in unheated solutions. This degradation leads to the formation of free phenol, potentially affecting ALP assays [].

Q6: What measures can be taken to improve the stability of this compound solutions?

A6: Heat treatment or autoclaving of DPP solutions effectively prevents the formation of free phenol during storage, thus enhancing its stability []. Additionally, adding a few drops of chloroform to the solution can act as an antiseptic and further enhance stability during storage [].

Q7: How does the storage temperature affect the stability of this compound solutions?

A7: Storing DPP solutions at lower temperatures generally slows down degradation processes. []

Q8: What is the molecular formula of this compound?

A8: The molecular formula of this compound is C6H5Na2O4P.

Q9: What is the molecular weight of this compound?

A9: The molecular weight of this compound is 254.05 g/mol.

Q10: How does the structure of this compound relate to its function as an alkaline phosphatase substrate?

A10: The phenyl phosphate moiety in DPP mimics the natural substrates of ALP, allowing the enzyme to bind and initiate hydrolysis [, ].

Q11: What are some applications of this compound in cell-based assays?

A11: DPP is used in cell-based assays to quantify ALP activity. This is particularly useful in studying cell differentiation, as ALP activity is often associated with specific cell types, like osteoblasts (bone-forming cells) [, ]. By measuring the phenol produced, researchers can assess ALP activity levels and evaluate the effects of different treatments or conditions on cell differentiation [].

Q12: Has this compound been used in animal studies?

A12: While not directly administered as a therapeutic agent, DPP is used in animal studies to assess ALP activity in various tissues. For instance, researchers used DPP to study ALP activity in the liver, kidney, and intestine of mice under different hormonal treatments []. These studies provide insights into the role of ALP in different physiological processes and potential disease states.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.